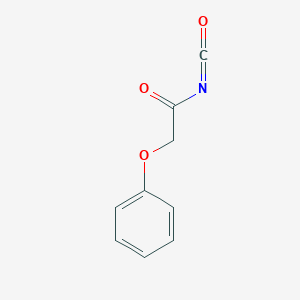
Phenoxyacetyl isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenoxyacetyl isocyanate is an organic compound characterized by the presence of both phenoxy and isocyanate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenoxyacetyl isocyanate can be synthesized through several methods. One common approach involves the reaction of phenoxyacetic acid with phosgene in the presence of a base. The reaction proceeds as follows: [ \text{Phenoxyacetic acid} + \text{Phosgene} \rightarrow \text{Phenoxyacetyl chloride} + \text{HCl} ] [ \text{Phenoxyacetyl chloride} + \text{Ammonia} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of isocyanates often involves the phosgene method due to its efficiency. non-phosgene methods are being explored to mitigate the environmental and health risks associated with phosgene. These methods include the thermal decomposition of carbamates and the use of carbonylation reactions .
Análisis De Reacciones Químicas
Types of Reactions: Phenoxyacetyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form phenoxyacetic acid and carbon dioxide.
Alcoholysis: Reacts with alcohols to form carbamates.
Aminolysis: Reacts with amines to form ureas.
Common Reagents and Conditions:
Hydrolysis: Water, often catalyzed by tertiary amines.
Alcoholysis: Alcohols, catalyzed by metal salts such as tin or iron.
Aminolysis: Primary or secondary amines, often under mild conditions
Major Products:
Hydrolysis: Phenoxyacetic acid and carbon dioxide.
Alcoholysis: Phenoxyacetyl carbamates.
Aminolysis: Phenoxyacetyl ureas.
Aplicaciones Científicas De Investigación
Phenoxyacetyl isocyanate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and coatings due to its reactivity with polyols and amines
Mecanismo De Acción
The mechanism of action of phenoxyacetyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (-NCO) readily reacts with nucleophilic species such as water, alcohols, and amines. This reactivity is attributed to the electrophilic nature of the carbon atom in the isocyanate group, which facilitates nucleophilic attack. The resulting products, such as carbamates and ureas, are formed through the addition-elimination mechanism .
Comparación Con Compuestos Similares
Phenoxyacetyl isocyanate can be compared with other isocyanates such as phenyl isocyanate and methyl isocyanate:
Phenyl Isocyanate: Similar reactivity but differs in the aromatic substituent, leading to different applications in organic synthesis.
Methyl Isocyanate: More volatile and toxic, primarily used in the production of pesticides and polyurethane foams.
Uniqueness: this compound’s uniqueness lies in its phenoxy group, which imparts distinct reactivity and properties compared to other isocyanates. This makes it particularly valuable in the synthesis of specialized organic compounds .
Propiedades
Número CAS |
4461-31-8 |
|---|---|
Fórmula molecular |
C9H7NO3 |
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
2-phenoxyacetyl isocyanate |
InChI |
InChI=1S/C9H7NO3/c11-7-10-9(12)6-13-8-4-2-1-3-5-8/h1-5H,6H2 |
Clave InChI |
SUPAAWQDMBKXGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC(=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


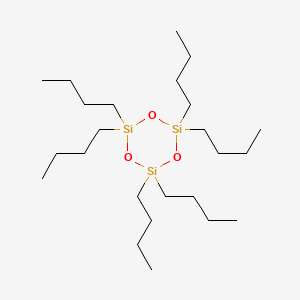
![6-Methylbenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14132749.png)
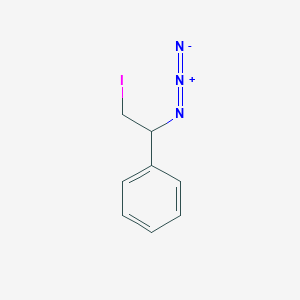
![N'-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14132760.png)
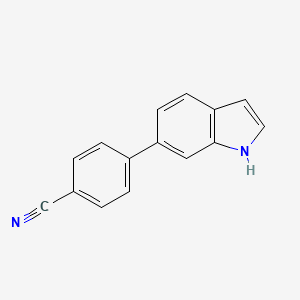
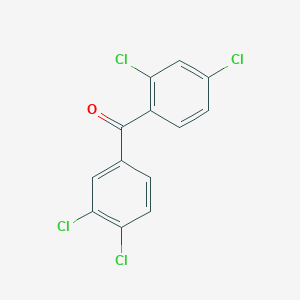

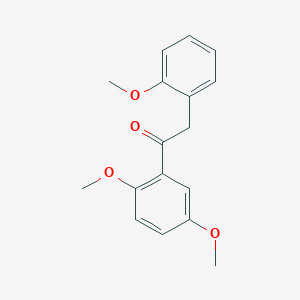
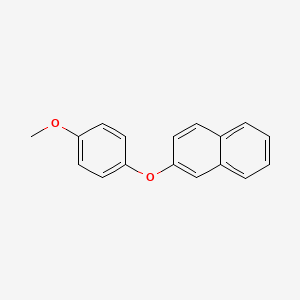
![(S)-1-(Dicyclohexylphosphino)-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14132813.png)

![(S)-2-((1S,3R,4S)-Quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one hydrochloride](/img/structure/B14132822.png)
![9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole](/img/structure/B14132823.png)
![N-cyclooctyl-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide](/img/structure/B14132824.png)
